Ethyl caprate

描述

Ethyl decanoate has been reported in Mandragora autumnalis, Echinophora tenuifolia, and other organisms with data available.

Ethyl decanoate is a metabolite found in or produced by Saccharomyces cerevisiae.

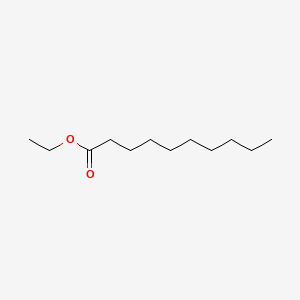

Structure

3D Structure

属性

IUPAC Name |

ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXWDWUGBIJHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044363 | |

| Record name | Ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with an oily brandy-like odour | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

241.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0159 mg/mL at 25 °C, Soluble in most fixed oils, insoluble in glycerol and propylene glycol, 1ml in 4ml 80% ethanol (in ethanol) | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.868 | |

| Record name | Ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

110-38-3 | |

| Record name | Ethyl caprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL DECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY39FB86UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural occurrence of Ethyl caprate in fruits and fermented beverages

An In-depth Technical Guide on the Natural Occurrence of Ethyl Caprate in Fruits and Fermented Beverages

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as ethyl decanoate) is a fatty acid ethyl ester that contributes significantly to the aromatic profile of many fruits and fermented beverages. Its characteristic fruity and floral notes, often described as cognac-like, are key components of the sensory experience in products such as wine, spirits, and various fruits. This technical guide provides a comprehensive overview of the natural occurrence of this compound, including quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathways. This information is intended to serve as a valuable resource for researchers in food science, oenology, and natural product chemistry.

Natural Occurrence and Quantitative Data

This compound is biosynthesized by plants and microorganisms, leading to its presence in a variety of natural products. In fruits, it is one of the many volatile organic compounds that constitute the characteristic aroma. It has been reported in apples, bananas, cherries, citrus fruits, grapes, melons, pears, and pineapples.[1] In fermented beverages, this compound is a common product of yeast metabolism during fermentation, particularly in winemaking at temperatures above 15 °C.[1]

The concentration of this compound can vary significantly depending on the fruit variety, ripeness, and in the case of fermented beverages, the fermentation conditions, yeast strain, and aging process. The following tables summarize the quantitative data for this compound found in selected fruits and fermented beverages.

Table 1: Quantitative Occurrence of this compound in Fruits

| Fruit | Variety/Condition | Concentration/Percentage | Reference |

| Mandragora autumnalis | Ripe fruit, hexane extract | 1.8% of total volatile compounds | [2] |

| Passion Fruit | Not specified | Identified as a key aroma component | [3] |

Note: Comprehensive quantitative data for a wide range of fruits is limited in publicly available literature. The provided data is based on available studies.

Table 2: Quantitative Occurrence of this compound in Fermented Beverages

| Beverage | Variety/Type | Concentration (µg/L) | Reference |

| Red Wine | Cabernet Sauvignon (Full maturity) | 185.3 | [4][5] |

| Red Wine | Cabernet Sauvignon (Mid maturity) | 203.7 | [4][5] |

| Red Wine | Shiraz (Full maturity) | 162.3 | [4][5] |

| Red Wine | Shiraz (Mid maturity) | 196.7 | [4][5] |

| White Wine | Fetească albă (from Aiud) | 134 | [6] |

| Fruit Wine | Raspberry | Present | [7] |

| Fruit Wine | Strawberry | Present | [7] |

| Fruit Wine | Mulberry | Present | [7] |

Biosynthesis of this compound

The formation of this compound occurs through the esterification of decanoic acid (capric acid) and ethanol. In yeast, particularly Saccharomyces cerevisiae, this reaction is catalyzed by specific enzymes.

Biosynthetic Pathway in Saccharomyces cerevisiae

During fermentation, yeast synthesizes medium-chain fatty acids (MCFAs) through the fatty acid synthase (FAS) complex. Decanoyl-CoA, an activated form of capric acid, serves as a precursor. This is then esterified with ethanol, a primary product of fermentation, to form ethyl decanoate. This reaction is primarily catalyzed by the acyl-CoA:ethanol O-acyltransferases Eeb1 and Eht1.

Formation in Fruits

In fruits, the biosynthesis of this compound also follows the general pathway of esterification, where a carboxylic acid (capric acid) reacts with an alcohol (ethanol). The necessary precursors are derived from fatty acid metabolism.[3] The specific enzymes catalyzing this reaction in different fruit species are a subject of ongoing research.

Experimental Protocols for Analysis

The analysis of this compound in fruits and fermented beverages is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Sample Preparation and Extraction: HS-SPME

This protocol is a representative method for the extraction of volatile esters from a liquid matrix like wine or fruit juice.

-

Sample Preparation:

-

Pipette 5 mL of the liquid sample (wine or centrifuged fruit juice) into a 20 mL headspace vial.

-

Add 1 g of sodium chloride to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.

-

Add a suitable internal standard (e.g., ethyl nonanoate at a known concentration) for quantification.

-

Immediately seal the vial with a PTFE-lined septum cap.

-

-

Headspace Extraction:

-

Place the vial in a temperature-controlled autosampler tray, pre-heated to 40°C.

-

Equilibrate the sample for 15 minutes with agitation to facilitate the partitioning of analytes into the headspace.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption:

-

After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC, set at 250°C.

-

Desorb the analytes from the fiber for 5 minutes in splitless mode.

-

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 3°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

-

Experimental Workflow Diagram

Conclusion

This compound is a vital aroma compound that influences the sensory perception of numerous fruits and fermented beverages. Its formation is a result of complex biochemical pathways, and its concentration is influenced by a multitude of factors. The methodologies outlined in this guide provide a robust framework for the accurate and reliable quantification of this compound, which is essential for quality control, product development, and further research into the flavor chemistry of foods and beverages. The provided data and protocols serve as a foundational resource for professionals in the field, enabling a deeper understanding and manipulation of this key flavor compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. limestonecoastwine.com.au [limestonecoastwine.com.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative study of aromatic compounds in fruit wines from raspberry, strawberry, and mulberry in central Shaanxi area - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Ethyl Caprate in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl caprate, an ethyl ester of caproic acid (a medium-chain fatty acid), is a significant contributor to the desirable fruity and floral aromas in fermented beverages like wine and beer.[1][2] Its biosynthesis in yeast, primarily Saccharomyces cerevisiae, is a complex process intertwined with central carbon metabolism, fatty acid synthesis, and ethanol fermentation. Understanding and manipulating this pathway is of considerable interest for enhancing flavor profiles in the food and beverage industry and for the sustainable production of specialty chemicals. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in yeast, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway

The formation of this compound in yeast is predominantly an intracellular process catalyzed by acyl-CoA:ethanol O-acyltransferases.[1][3] The primary substrates for this reaction are caproyl-CoA and ethanol.[4]

The key enzymatic step is the esterification of caproyl-CoA with ethanol, a reaction primarily catalyzed by two enzymes in S. cerevisiae:

-

Eeb1 (Ethanol Hexanoyl Transferase 1): Considered the main enzyme responsible for medium-chain fatty acid (MCFA) ethyl ester synthesis.[3][5]

-

Eht1 (Ethanol Hexanoyl Transferase 1): Plays a minor role compared to Eeb1.[3][5]

Deletion of both EEB1 and EHT1 genes results in a significant reduction in ethyl ester production.[3] However, simple overexpression of these genes does not necessarily lead to increased production, suggesting that the availability of precursors is a major limiting factor.[3][6]

The biosynthesis of the precursors, caproyl-CoA and ethanol, is intrinsically linked to fundamental metabolic pathways:

-

Caproyl-CoA Synthesis: This precursor is an intermediate of the fatty acid synthesis (FAS) pathway.[1] In the cytoplasm, the FAS complex, encoded by genes like FAS1 and FAS2, synthesizes fatty acids.[3] Acetyl-CoA is the primary building block, and its carboxylation to malonyl-CoA by acetyl-CoA carboxylase (Acc1) is a key regulatory step.[1] Under certain conditions, medium-chain fatty acyl-CoAs, including caproyl-CoA, are prematurely released from the FAS complex.[1][3]

-

Ethanol Synthesis: As a natural product of yeast fermentation, ethanol is readily available in the cell. It is produced from pyruvate, the end product of glycolysis, via the action of pyruvate decarboxylase and alcohol dehydrogenase.[7]

An alternative, though less prominent, pathway for this compound synthesis involves the direct esterification of caproic acid and ethanol, catalyzed by esterases located near the cell membrane.[8]

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including yeast strain, fermentation conditions, and genetic modifications. The following tables summarize quantitative data from different studies.

Table 1: Influence of Fermentation Parameters on Ethyl Ester Production

| Parameter | Condition | Ethyl Hexanoate (Caproate) Concentration | Reference |

| Carbon Content | 4% Maltose | ~10 µg/L | [3] |

| 20% Maltose | ~20 µg/L | [3] | |

| Nitrogen Content | 50 mg/L FAN | ~15 µg/L | [3] |

| 250 mg/L FAN | ~25 µg/L | [3] | |

| Temperature | 14°C | ~20 µg/L (Ethyl Decanoate) | [3] |

| 26°C | ~60 µg/L (Ethyl Decanoate) | [3] | |

| Unsaturated Fatty Acids | Higher Levels | General decrease in ethyl ester production | [3][6] |

Table 2: Ethyl Caproate Production in Genetically Engineered Yeast Strains

| Strain | Genetic Modification | Ethyl Caproate Titer | Reference |

| S. cerevisiae YH-2-34 | Adaptive laboratory evolution (cerulenin resistance), EHT1 overexpression | 7.40 mg/L | [9] |

| S. cerevisiae AY15 (parental) | Wild type | ~0.75 mg/L | [10] |

| S. cerevisiae EY15 | EHT1 overexpression, FAA1 deletion | 2.23 mg/L (liquid fermentation) | [10] |

| 2.83 mg/L (solid fermentation) | [10] | ||

| Clavispora lusitaniae YX3307 | Wild type isolate | 62.0 mg/L (optimized conditions with precursor feeding) | |

| S. cerevisiae engineered for FAEEs | Modified Acc1 (Acc1S1157A,S659A) | 15.8 mg/L (Total FAEEs) | [11] |

| S. cerevisiae engineered for FAEEs | Overexpression of ACC1, FAS1, FAS2; deletion of β-oxidation; expression of wax ester synthase | 5.44 mg/L (Total FAEEs) | [11] |

Experimental Protocols

Measurement of Ethyl Esters by Gas Chromatography (GC)

A common method for quantifying volatile esters like this compound is Gas Chromatography, often coupled with Mass Spectrometry (GC-MS) for identification.

1. Sample Preparation (Solid Phase Microextraction - SPME)

-

Objective: To extract volatile compounds from the liquid phase (e.g., fermentation broth) into a solid phase fiber for injection into the GC.

-

Materials:

-

Fermentation supernatant

-

SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

-

Glass vials with septa

-

Internal standard (e.g., ethyl heptanoate)

-

Sodium chloride

-

-

Procedure:

-

Centrifuge the fermentation sample to pellet the yeast cells.

-

Transfer a defined volume of the supernatant to a glass vial.

-

Add a known concentration of the internal standard.

-

Saturate the sample with NaCl to increase the volatility of the esters.

-

Seal the vial and place it in a water bath at a controlled temperature (e.g., 40°C).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

-

Retract the fiber and immediately inject it into the GC inlet.

-

2. Gas Chromatography Analysis

-

Objective: To separate the volatile compounds based on their boiling points and polarity.

-

Typical GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWax).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at 3°C/minute.

-

Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, primarily through the control of precursor availability.

-

Fatty Acid Synthesis (FAS) Regulation: The activity of the FAS complex is a critical control point. The key regulatory enzyme is acetyl-CoA carboxylase (Acc1), which is subject to feedback inhibition.[1][3] The presence of unsaturated fatty acids in the fermentation medium can decrease the production of medium-chain fatty acids, and consequently, ethyl esters.[3][6] Overexpression of FAS1 and FAS2 has been shown to increase MCFA formation.[3]

-

Gene Expression: While the expression levels of EEB1 and EHT1 are important, they do not appear to be the primary limiting factor for ethyl ester production under normal conditions.[3][6] However, the addition of certain medium-chain fatty acids, like octanoic acid, can induce the expression of these genes.[3]

-

Metabolic Engineering Strategies: To enhance this compound production, metabolic engineering efforts have focused on increasing the flux towards the precursors. This includes:

-

Up-regulating the ethanol degradation pathway to produce more cytosolic acetyl-CoA.[12]

-

Expressing heterologous phosphoketolase pathways to increase acetyl-CoA pools.[12]

-

Modifying key enzymes in the FAS pathway, such as Acc1, to reduce feedback inhibition.[11]

-

Overexpressing alcohol acyltransferases, often in combination with other genetic modifications.[9][10]

-

Deleting competing pathways, such as the acyl-CoA synthetase gene FAA1, to increase the availability of acyl-CoAs for esterification.[10]

-

Conclusion

The biosynthesis of this compound in yeast is a well-characterized yet complex process that offers multiple avenues for manipulation. While the core enzymatic machinery is known, production is largely governed by the availability of the precursors, caproyl-CoA and ethanol. Future research and industrial applications will likely focus on sophisticated metabolic engineering strategies to optimize the flux through the fatty acid synthesis pathway and efficiently channel it towards the production of this valuable flavor compound. The methodologies and data presented in this guide provide a solid foundation for professionals in research and development to further explore and exploit this fascinating metabolic pathway.

References

- 1. Production and biological function of volatile esters in Saccharomyces cerevisiae - ProQuest [proquest.com]

- 2. Saccharomyces cerevisiae and its industrial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escarpmentlabs.com [escarpmentlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Parameters affecting ethyl ester production by Saccharomyces cerevisiae during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enhanced ethyl caproate production of Chinese liquor yeast by overexpressing EHT1 with deleted FAA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Improved production of fatty acid ethyl esters in Saccharomyces cerevisiae through up-regulation of the ethanol degradation pathway and expression of the heterologous phosphoketolase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Ethyl caprate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Caprate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as ethyl decanoate), a fatty acid ester commonly found in fermented beverages and used as a flavoring and fragrance agent.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural characterization of this molecule.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.[3]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 4.08 | Quartet | 7.1 | -O-CH₂ -CH₃ |

| 2.29 | Triplet | 7.5 | -CO-CH₂ -CH₂- |

| 1.63 | Quintet | 7.3 | -CO-CH₂-CH₂ -CH₂- |

| 1.27 | Multiplet | - | -(CH₂)₆- |

| 1.25 | Triplet | 7.1 | -O-CH₂-CH₃ |

| 0.88 | Triplet | 6.8 | -CH₂-CH₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound. [3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The data was acquired in a chloroform-d (CDCl₃) solvent.[3]

| Chemical Shift (δ) [ppm] | Assignment |

| 173.79 | C =O |

| 60.13 | -O-C H₂-CH₃ |

| 34.44 | -CO-C H₂-CH₂- |

| 31.98 | -C H₂-CH₂-CH₃ |

| 29.53 | -(C H₂)₅- |

| 29.38 | -(C H₂)₅- |

| 29.27 | -(C H₂)₅- |

| 25.09 | -CO-CH₂-C H₂- |

| 22.76 | -C H₂-CH₃ |

| 14.31 | -O-CH₂-C H₃ |

| 14.13 | -CH₂-C H₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound. [3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule. For this compound, a neat liquid sample was analyzed using a capillary cell.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2855 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1465 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

Table 3: Key IR Absorption Bands for this compound. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The data presented is from Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 200 | ~5 | [M]⁺ (Molecular Ion) |

| 155 | ~20 | [M - OCH₂CH₃]⁺ |

| 101 | ~41 | [CH₂(CH₂)₄COOH]⁺ |

| 88 | 100 | [CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty rearrangement) |

| 73 | ~15 | [COOCH₂CH₃]⁺ |

| 43 | ~28 | [CH₂CH₂CH₃]⁺ |

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound. [3]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent.[5][6] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]

-

Solvent : Chloroform-d (CDCl₃) is a suitable solvent for this compound.[3] Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

-

Procedure :

-

Accurately weigh the this compound sample and place it in a clean, dry vial.

-

Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

-

Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[5][6]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[7]

-

Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.[7]

-

Instrumentation and Data Acquisition

-

Spectrometer : A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

A greater number of scans is typically required compared to ¹H NMR.[8]

-

Proton decoupling is employed to simplify the spectrum and enhance the signal.

-

-

Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

-

Sample : this compound, being a liquid at room temperature, can be analyzed directly as a "neat" sample without a solvent.[9][10]

-

Procedure :

-

Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]

-

Place a second salt plate on top of the first, creating a thin liquid film "sandwich".[9][10]

-

Ensure the liquid is evenly spread between the plates.[9]

-

Mount the plates in the sample holder of the IR spectrometer.[10]

-

Instrumentation and Data Acquisition

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition :

-

A background spectrum of the empty salt plates is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Sample Introduction and Ionization

-

Sample Introduction : For a volatile liquid like this compound, direct injection or infusion into the ion source is a common method. Alternatively, Gas Chromatography (GC) can be coupled with MS for separation and analysis.

-

Ionization : Electron Ionization (EI) is a standard technique for volatile organic compounds.[11] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12]

Instrumentation and Data Acquisition

-

Mass Analyzer : A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition :

-

The instrument is tuned and calibrated using a known standard.[13]

-

The ionized sample and its fragments are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to elucidate the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound, from sample preparation to final data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Ethyl decanoate - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C12H24O2 | CID 8048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

A Technical Guide to the Solubility of Ethyl Caprate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl caprate (also known as ethyl decanoate), a fatty acid ester commonly used in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility in various organic solvents is critical for formulation development, chemical synthesis, and purification processes. This document compiles available solubility data, outlines standard experimental methodologies for solubility determination, and visualizes key concepts and workflows.

Core Topic: Solubility Profile of this compound

This compound is the ester formed from capric acid and ethanol. Its chemical structure, featuring a 10-carbon fatty acid chain and an ethyl group, renders it a nonpolar, hydrophobic molecule. This inherent hydrophobicity governs its solubility behavior, making it readily soluble in many organic solvents while being practically insoluble in water.

Data Presentation: Quantitative and Qualitative Solubility

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.0159 mg/mL[1] |

| Water | Not Specified | 0.016 g/L[2] |

Table 2: Qualitative Solubility and Miscibility of this compound

| Solvent | Classification | Solubility/Miscibility |

| Ethanol | Polar Protic | Miscible[3] |

| Diethyl Ether | Polar Aprotic | Miscible[3] |

| Chloroform | Polar Aprotic | Miscible[3] |

| Fixed Oils | Nonpolar | Soluble |

| Glycerin | Polar Protic | Insoluble[3][4] |

| Propylene Glycol | Polar Protic | Insoluble[3][4] |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions, forming a single homogeneous phase.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many research and development activities. The following is a generalized protocol for determining the solubility of a liquid solute like this compound in a solvent, based on the isothermal shake-flask method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of a distinct second phase of the solute is necessary to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed flasks in a thermostatic shaker bath set to the desired constant temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to rest in the thermostatic bath for a sufficient period (e.g., 12-24 hours) to allow for complete phase separation. This step is crucial to ensure that undissolved micro-droplets of this compound do not contaminate the sample to be analyzed.

-

Sampling: Carefully withdraw an aliquot from the clear, saturated solvent phase using a pre-warmed (or cooled, to match the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solute.

-

Quantification:

-

Accurately weigh the collected sample.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate quantitative method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis: Calculate the solubility from the measured concentration in the saturated solution, taking into account all dilution factors. Express the final solubility in desired units, such as g/100g of solvent, mg/mL, or mole fraction.

More straightforward visual evaluation can be used to determine miscibility, where if two substances form a single layer upon mixing, they are considered miscible[5]. For more precise determinations, methods like spectroscopy or calorimetry can also be employed[5].

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound's solubility.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Solubility Relationships of this compound Based on Solvent Polarity.

References

An In-depth Technical Guide to the Health and Safety of Handling Ethyl Caprate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Ethyl caprate (also known as ethyl decanoate) in a laboratory setting. The following sections detail the potential hazards, safe handling procedures, personal protective equipment, emergency protocols, and physical and chemical properties of this compound.

Section 1: Identification and Hazard Classification

This compound is a fatty acid ester with the chemical formula C12H24O2.[1][2] While it is generally not classified as a hazardous substance, it is crucial to adhere to good industrial hygiene and safety practices.[1][3] It is a colorless liquid with a fruity odor, reminiscent of grapes or cognac.[1][2]

Synonyms: Ethyl decanoate, Capric acid ethyl ester[1][4] CAS Number: 110-38-3[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not considered a hazardous substance or mixture.[1] However, some safety data sheets indicate it may cause mild skin and eye irritation.[3][5][6]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | References |

| Molecular Weight | 200.32 g/mol | [1][7] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Fruity | [1][2] |

| Boiling Point | 243-245 °C | [1][5] |

| Melting Point | -20 °C | [1][5] |

| Flash Point | 93 - 102 °C (closed cup) | [1][5] |

| Density | 0.862 - 0.868 g/cm³ at 25 °C | [1][5] |

| Vapor Density | 6.92 (Air = 1.0) | [1][5] |

| Solubility | Insoluble in water, glycerin, and propylene glycol. Soluble in alcohol and most fixed oils. | [1][8] |

Section 3: Toxicological Information

The toxicological data for this compound is limited, but it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1][5]

| Toxicity Metric | Value | References |

| Acute Toxicity | No data available | [5] |

| Skin Corrosion/Irritation | May cause mild skin irritation | [3][5] |

| Serious Eye Damage/Irritation | May cause mild eye irritation | [3] |

Section 4: Safe Handling and Storage Protocols

4.1 Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Avoid inhalation of vapor or mist.[4]

-

Wash hands thoroughly before breaks and at the end of the workday.[1][5]

-

Keep away from incompatible materials such as acids, bases, and oxidizing agents.[1][5]

4.2 Storage:

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Section 5: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Category | Recommendation | References |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | [1][5] |

| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber). Use proper glove removal technique. | [1] |

| Body Protection | Impervious clothing should be worn to protect against chemical exposure. The type of protective clothing should be selected based on the concentration and quantity of the hazardous substance handled. | [1] |

| Respiratory Protection | If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied-air respirator is recommended. | [1][5] |

Section 6: Emergency Procedures

6.1 First Aid Measures:

-

General Advice: Consult a physician and show them the safety data sheet.[1][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][5]

-

Skin Contact: Remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5]

6.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

-

Special Hazards: Hazardous decomposition products include carbon oxides.[1][5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][5]

6.3 Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][5]

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5]

Section 7: Experimental Workflow for Accidental Spill

The following diagram outlines the logical workflow for handling an accidental spill of this compound in the laboratory.

Section 8: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][5]

-

Possibility of Hazardous Reactions: No data available.[1][5]

-

Conditions to Avoid: No specific data available, but good practice suggests avoiding heat and ignition sources.[3]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[1][5][6]

-

Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.[1][5]

References

- 1. aurochemicals.com [aurochemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. vigon.com [vigon.com]

- 4. This compound(110-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. This compound | C12H24O2 | CID 8048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function of Ethyl Caprate in Flavor Chemistry

Introduction to this compound

This compound, also known as ethyl decanoate, is a fatty acid ester with the chemical formula C₁₂H₂₄O₂.[1] It is formed from the reaction of capric acid (decanoic acid) and ethanol.[2] This volatile compound is a significant contributor to the aroma and flavor profiles of numerous fruits, fermented beverages, and other food products.[2][3] In flavor chemistry, this compound is prized for its characteristic fruity, waxy, and wine-like aroma, often described as reminiscent of grape, apple, and cognac.[4][5] Its presence is considered essential for the flavor profile of fine wines and brandies.[2][5]

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis methodologies, biochemical formation, and its role in sensory perception. The information is intended for researchers and professionals in flavor chemistry, food science, and related fields.

Physicochemical and Sensory Properties

This compound is a colorless liquid that is practically insoluble in water but soluble in organic solvents like alcohol and ether.[1][2] Its properties are critical to its function as a volatile aroma compound.

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl decanoate | [2] |

| Synonyms | This compound, Capric acid ethyl ester | [1][2] |

| CAS Number | 110-38-3 | [2] |

| Molecular Formula | C₁₂H₂₄O₂ | [1] |

| Molar Mass | 200.32 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 245 °C | [2] |

| Melting Point | -20 °C | [2] |

| Density | 0.862 g/cm³ (at 20 °C) | [2] |

| Vapor Pressure | 0.02 hPa (at 20 °C) | [2] |

| Solubility in Water | 0.016 g/L (practically insoluble) | [2] |

| Odor Profile | Fruity, waxy, sweet, with notes of grape, apple, and brandy/cognac.[4][5] | |

| Taste Profile | Waxy, fruity, sweet apple (at 20 ppm).[6] | |

| Odor Threshold | 1120 µg/L (in 46% ethanol/water solution).[7] |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired product purity, yield, and whether a "natural" label is required for food applications.

Chemical Synthesis: Fischer Esterification

The most common chemical method for producing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of decanoic acid and an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][8] The reaction is reversible and driven towards the ester product by using an excess of one reactant (usually the alcohol) and/or by removing water as it forms.[8][9]

Experimental Protocol: Fischer Esterification of Decanoic Acid

Materials and Equipment:

-

Decanoic acid (1.0 equivalent)

-

Absolute ethanol (e.g., 10 equivalents, serving as reactant and solvent)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 equivalents)

-

Round-bottom flask

-

Reflux condenser and heating mantle

-

Separatory funnel

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add decanoic acid and an excess of absolute ethanol.[9]

-

Catalyst Addition: Slowly and cautiously add the concentrated sulfuric acid to the mixture while stirring.[10]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for several hours (e.g., 2-4 hours) to allow the reaction to approach equilibrium.[9][10]

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Workup:

-

Wash the mixture with water to remove the excess ethanol and sulfuric acid.

-

Carefully wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.[10]

-

Wash with brine to remove residual water and inorganic salts.[10]

-

-

Drying: Separate the organic layer (the crude this compound) and dry it over an anhydrous drying agent like sodium sulfate.[10]

-

Purification: Filter off the drying agent and remove the excess ethanol using a rotary evaporator. The resulting crude ester can be further purified by fractional distillation under reduced pressure to obtain pure this compound.[11]

Enzymatic Synthesis

Enzymatic synthesis is an alternative that is often preferred for food and fragrance applications because it proceeds under mild conditions and yields a product that can be labeled as "natural". The reaction is typically catalyzed by lipases (e.g., from Candida antarctica or Candida rugosa) in a non-polar organic solvent like n-hexane.[4]

Experimental Protocol: Lipase-Catalyzed Synthesis

Materials and Equipment:

-

Decanoic acid (1.0 equivalent)

-

Ethanol (e.g., 1.0 to 2.0 equivalents)

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

-

Organic solvent (e.g., n-hexane)

-

Stoppered conical flasks or reaction vessel

-

Orbital shaker or magnetic stirrer with temperature control

-

Molecular sieves (optional, for water removal)

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Reactant Preparation: Dissolve decanoic acid and ethanol in n-hexane in a stoppered conical flask.[4]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% of the total substrate weight.

-

Water Removal (Optional): To drive the equilibrium toward ester formation, activated molecular sieves can be added to the flask to adsorb the water produced during the reaction.

-

Incubation: Place the flask in an orbital shaker and incubate at a controlled temperature (e.g., 30-50 °C) with constant agitation (e.g., 150 rpm) for 24 to 96 hours.[4]

-

Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by GC to determine the conversion of decanoic acid to this compound.

-

Product Recovery: Once the reaction has reached the desired conversion, stop the reaction and filter out the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: The solvent (n-hexane) can be removed from the filtrate by rotary evaporation to yield the crude this compound. Further purification can be achieved if necessary.

Biochemical Formation in Fermentation

This compound is a key metabolite produced by yeast, particularly Saccharomyces cerevisiae, during the fermentation of alcoholic beverages like wine and beer.[2][5] Its formation is dependent on the availability of its precursors: ethanol and medium-chain fatty acids (MCFAs), specifically decanoic acid.

The biochemical pathway involves several key steps:

-

MCFA Synthesis: During fermentation, the cytoplasmic Fatty Acid Synthase (FAS) complex synthesizes long-chain fatty acids. Under certain conditions, medium-chain fatty acids (C₆-C₁₂) are prematurely released from this complex.[2]

-

Acyl-CoA Formation: The released decanoic acid is activated by conversion to its coenzyme A thioester, decanoyl-CoA.

-

Esterification: The final step is the enzyme-catalyzed condensation of decanoyl-CoA with ethanol. This reaction is primarily catalyzed by two acyl-CoA:ethanol O-acyltransferases: Eeb1p (the main enzyme) and Eht1p (minor role).[2][5]

-

Hydrolysis: The net accumulation of this compound is also influenced by the activity of yeast esterases (e.g., Iah1p), which can hydrolyze the ester back into decanoic acid and ethanol. The final concentration is therefore a result of the balance between synthesis and hydrolysis.[3][5]

The availability of the fatty acid precursor is often the major limiting factor for ethyl ester production.

Role in Flavor Perception and Analysis

The contribution of this compound to the overall flavor of a product depends on its concentration relative to its sensory threshold and its interactions with other volatile compounds.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify which specific volatile compounds in a complex mixture are responsible for its aroma.[1] The method combines the separation capability of a gas chromatograph (GC) with the sensitivity of the human nose as a detector.

Experimental Protocol: GC-O Analysis

-

Sample Preparation: A volatile extract of the food or beverage is prepared using methods like headspace solid-phase microextraction (HS-SPME). The chosen method should prevent the loss of volatiles or the formation of artifacts.

-

GC Separation: The extract is injected into a GC, where the individual volatile compounds are separated based on their boiling points and polarity as they pass through a long capillary column.

-

Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a conventional chemical detector, such as a Mass Spectrometer (MS), for compound identification. The other portion is directed to a heated sniffing port.

-

Olfactometric Detection: A trained sensory panelist or assessor sniffs the effluent from the port and records the time, duration, intensity, and a descriptor (e.g., "fruity," "waxy") for each odor detected.

-

Data Correlation: The data from the MS (identifying the chemical structure at a specific retention time) is correlated with the sensory data from the olfactometry port (describing the odor at the same retention time). This allows for the unambiguous identification of odor-active compounds like this compound.

Several quantitative GC-O techniques exist, such as Aroma Extract Dilution Analysis (AEDA), where an extract is serially diluted and analyzed until no odor is detected. The highest dilution at which a compound is still smelled gives its "flavor dilution" (FD) factor, indicating its potency.

Interaction with Olfactory Receptors

The perception of fruity aromas is a complex process that begins with the interaction of ester molecules with specific Olfactory Receptors (ORs) in the nasal epithelium. While the specific receptors for this compound are not fully elucidated, studies on similar fruity esters like isoamyl acetate show that a single odorant can interact with multiple receptors, and a single receptor can respond to multiple odorants.

Importantly, the response of olfactory receptor neurons (ORNs) to mixtures is not a simple sum of the responses to individual components. Odorants can have synergistic or suppressive effects at the receptor level. For example, a "woody" odorant can enhance the perceived intensity of a "fruity" ester at low concentrations but suppress it at higher concentrations. This means that the contribution of this compound to a flavor profile is highly context-dependent, influenced by the other volatile compounds present in the matrix.

Applications

Due to its potent and pleasant aroma, this compound has widespread applications:

-

Food and Beverage Industry: It is used as a flavoring agent to impart or enhance fruity, wine-like, and apple notes in products such as candies, baked goods, ice creams, and beverages.

-

Fragrance Industry: It is a key ingredient in perfumes, colognes, and personal care products, where it contributes a sweet, fruity character.

-

Winemaking: As a natural product of fermentation, its concentration is a key quality marker in wines and spirits like cognac, contributing to the desired "bouquet".[2]

Conclusion

This compound is a fundamentally important ester in flavor chemistry. Its distinct fruity and waxy sensory profile, governed by its physicochemical properties, makes it a desirable component in a vast array of food and fragrance products. Understanding its synthesis, whether through controlled chemical reactions or complex biochemical pathways in yeast, allows for the precise manipulation of flavor profiles. Furthermore, advanced analytical techniques like GC-O and research into olfactory receptor interactions are continually advancing our knowledge of how this single molecule contributes to the complex and nuanced world of flavor perception.

References

- 1. Esters [leffingwell.com]

- 2. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. ernaehrungs-umschau.de [ernaehrungs-umschau.de]

- 5. olfactorian.com [olfactorian.com]

- 6. ethyl decanoate, 110-38-3 [thegoodscentscompany.com]

- 7. odourthreshold.com [odourthreshold.com]

- 8. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 9. This compound | 110-38-3 | Benchchem [benchchem.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. parchem.com [parchem.com]

Methodological & Application

Synthesis of Ethyl Caprate via Esterification of Decanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl caprate, an important ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the Fischer esterification of decanoic acid with ethanol. Protocols are provided for two distinct catalytic methods: a homogeneous catalysis using sulfuric acid and a heterogeneous catalysis employing the reusable solid acid resin, Amberlyst 15. This guide includes a comprehensive comparison of reaction parameters, detailed work-up and purification procedures, and visual diagrams to illustrate the experimental workflows.

Introduction

This compound (also known as ethyl decanoate) is a fatty acid ester characterized by its fruity aroma, reminiscent of grapes and cognac. Its synthesis via the esterification of decanoic acid and ethanol is a classic example of the Fischer esterification reaction. The choice of catalyst is a critical parameter influencing reaction efficiency, product yield, and environmental impact. Traditional homogeneous catalysts, such as sulfuric acid, are effective but can pose challenges in terms of separation, reactor corrosion, and waste disposal. In contrast, heterogeneous catalysts like Amberlyst 15 offer advantages such as ease of separation, reusability, and milder reaction conditions, aligning with the principles of green chemistry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound using sulfuric acid and Amberlyst 15 as catalysts.

| Parameter | Sulfuric Acid (Homogeneous) | Amberlyst 15 (Heterogeneous) |

| Catalyst Loading | Catalytic amount (typically 1-5 mol%) | 9 wt% of decanoic acid |

| Molar Ratio (Decanoic Acid:Ethanol) | 1:3 to 1:5 (Excess ethanol drives equilibrium) | 1:7 |

| Temperature | Reflux (approx. 78-82 °C) | 75 °C (348 K) |

| Reaction Time | 1-10 hours | ~8 hours |

| Reported Yield | Good to near quantitative | High (up to 97% for similar fatty acid esters) |

| Catalyst Separation | Neutralization and aqueous work-up | Simple filtration |

| Catalyst Reusability | No | Yes (can be washed and reused) |

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid (Homogeneous Catalysis)

This protocol outlines the traditional Fischer esterification method using a strong mineral acid as a catalyst.

Materials:

-

Decanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid and absolute ethanol in a 1:5 molar ratio.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of decanoic acid) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the cooled reaction mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.

-

Wash the organic layer with water.

-

Finally, wash the organic layer with brine to facilitate the separation of the aqueous and organic layers.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the excess ethanol using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Protocol 2: Synthesis of this compound using Amberlyst 15 (Heterogeneous Catalysis)

This protocol utilizes a reusable solid acid catalyst, offering a more environmentally friendly approach.[1]

Materials:

-

Decanoic acid

-

Absolute ethanol

-

Amberlyst 15 resin

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid, absolute ethanol (in a 1:7 molar ratio), and Amberlyst 15 (9 wt% of the decanoic acid).[1]

-

Reaction: Heat the mixture to 75 °C with vigorous stirring for approximately 8 hours.[1]

-

Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the Amberlyst 15 catalyst by filtration. The catalyst can be washed with ethanol and dried for reuse.

-

Solvent Removal: Remove the excess ethanol from the filtrate using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the pure product.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Fischer esterification reaction mechanism.

References

Application Notes & Protocols: Enzymatic Synthesis of Ethyl Caprate Using Lipase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl caprate (also known as ethyl decanoate) is a fatty acid ester characterized by its pleasant fruity and wine-like aroma.[1][2] It is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products.[1][3] Traditionally, this compound is synthesized chemically through the esterification of capric acid and ethanol using strong acid catalysts.[4] However, this method often involves harsh reaction conditions, significant side reactions, and complex purification steps.[5]

Enzymatic synthesis using lipases (EC 3.1.1.3) presents a sustainable and efficient "green" alternative.[6] Lipases are biocatalysts that operate under mild conditions, exhibit high specificity, and minimize byproduct formation, leading to a higher quality product and a more environmentally friendly process.[6][7] Immobilized lipases are particularly advantageous as they offer enhanced stability and straightforward reusability, improving the economic feasibility of the process.[7]

These application notes provide detailed protocols and optimized parameters for the synthesis of this compound catalyzed by lipase, offering a robust methodology for laboratory and industrial applications.

Reaction Mechanism and Workflow

The enzymatic synthesis of this compound from capric acid and ethanol is an esterification reaction. This reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards product formation.[5] The catalytic process for many lipases follows a Ping-Pong Bi-Bi mechanism, where the enzyme first binds with the acyl donor (capric acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (ethanol) binds to this intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.[8]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. us.vedaoils.com [us.vedaoils.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN1240845C - Technical method for synthesizing ethyl caproate by biologic catalyzing with high transferring rate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC-MS Analysis of Ethyl Caprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of Ethyl caprate (also known as ethyl decanoate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fatty acid ethyl ester (FAEE) that contributes to the flavor and aroma profiles of various fermented beverages and fragrance products. Accurate and reliable quantification of this compound is crucial for quality control in the food and beverage industry, fragrance development, and in metabolic research. The methodologies outlined herein are applicable to the analysis of this compound in alcoholic beverages and fragrance formulations.

Introduction

This compound (C12H24O2, Molar Mass: 200.32 g/mol ) is the ethyl ester of decanoic acid. It is a key aroma compound found in wine, spirits, and various fruits, often imparting fruity and waxy notes.[1] In the context of drug development and metabolic studies, the analysis of FAEEs like this compound can be relevant as biomarkers of alcohol consumption.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[2] This method offers high sensitivity and specificity, enabling precise determination in complex matrices.

Experimental Protocols

Sample Preparation: this compound from a Wine Matrix

This protocol details a liquid-liquid extraction (LLE) procedure suitable for isolating this compound and other fatty acid ethyl esters from wine or other aqueous alcoholic matrices.

Materials:

-

Wine sample

-

Methylene chloride (or hexane)

-

Anhydrous sodium sulfate

-

Internal Standard (IS) solution (e.g., Ethyl pelargonate at 10 µg/mL in ethanol)

-

Separatory funnel (250 mL)

-

Glass vials

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 mL of the wine sample into a 250 mL separatory funnel.

-

Add a known concentration of the internal standard to the sample.

-

To lower the ethanol content and improve extraction efficiency, dilute the sample with water to approximately 20% by volume.[3]

-

Add 100 mL of methylene chloride to the separatory funnel.[3]

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (bottom) will contain the this compound.

-

Drain the lower organic layer into a clean flask.

-

Repeat the extraction process two more times with fresh 100 mL aliquots of methylene chloride, combining all organic extracts.

-

Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound. A non-polar capillary column is typically used for the separation of fatty acid ethyl esters.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 100 °C for 2 min, ramp to 180 °C at 15 °C/min, then ramp to 250 °C at 5 °C/min and hold for 3 min.[2] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |